![molecular formula C11H24O3Si B1589644 Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate CAS No. 106513-42-2](/img/structure/B1589644.png)
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Overview
Description
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is a product used for proteomics research . It is a precursor to the lactyl-3,4-didehydroproline didemnin B side chain and a starting material for the asymmetric synthesis of syn- and anti-functionalized 1,2-diols .
Molecular Structure Analysis
The linear formula of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is CH3CH [OSi (CH3)2C (CH3)3]CO2C2H5 . Its molecular weight is 232.39 .Chemical Reactions Analysis
As a precursor to the lactyl-3,4-didehydroproline didemnin B side chain, this compound plays a crucial role in the synthesis of this side chain . It also serves as a starting material for the asymmetric synthesis of syn- and anti-functionalized 1,2-diols .Physical And Chemical Properties Analysis
This compound is a liquid with an optical activity of [α]20/D −30°, c = 1.26 in chloroform . Its refractive index is n20/D 1.425 (lit.) , and it has a boiling point of 187 °C (lit.) . The density of this compound is 0.875 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Complex Molecules
The compound Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is used as a reagent in the total synthesis of complex molecules such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A. These molecules have significant biological activities and are of interest in pharmaceutical research .
Organic Synthesis
Tertiary butyl esters, like our compound of interest, find large applications in synthetic organic chemistry for introducing the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems .
Deprotection Reactions
The tert-butyl group, as part of the compound’s structure, is involved in deprotection reactions. Various tert-butyldimethylsilyl ethers can be easily deprotected by employing a catalytic amount of acetyl chloride in dry methanol .
Biological Relevance
The tert-butyl group’s unique reactivity pattern is also significant in biology. It plays a role in biosynthetic and biodegradation pathways within living organisms .
Chemical Transformations
This compound’s tert-butyl group is used in chemical transformations due to its steric effects and stability under various reaction conditions .
Safety and Hazards
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is classified as a combustible liquid (Category 4, H227) . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Mechanism of Action
Target of Action
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, also known as (S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate, is a compound that finds large applications in synthetic organic chemistry . The primary targets of this compound are organic compounds where it introduces the tert-butoxycarbonyl group .
Mode of Action
The mode of action of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is achieved using flow microreactor systems .
Biochemical Pathways
The biochemical pathways affected by Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate are those involved in the synthesis of organic compounds. The introduction of the tert-butoxycarbonyl group into these compounds can lead to a variety of downstream effects, including increased molecular solubility and reduced aggregation-caused self-quenching of excitons in neat films .
Pharmacokinetics
The use of flow microreactor systems in its synthesis suggests that the compound’s adme (absorption, distribution, metabolism, and excretion) properties may be influenced by these systems . The impact on bioavailability is yet to be determined.
Result of Action
The result of the action of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is the creation of organic compounds with increased molecular solubility and reduced aggregation-caused self-quenching of excitons . This can lead to the development of efficient solution-processed organic light-emitting diodes (OLEDs) .
Action Environment
The action environment can influence the efficacy and stability of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate. For instance, the use of flow microreactor systems in the synthesis of this compound suggests that the physical and chemical conditions within these systems could impact the compound’s action . .
properties
IUPAC Name |
ethyl (2S)-2-[tert-butyl(dimethyl)silyl]oxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-8-13-10(12)9(2)14-15(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBAXFIJEBLKRZ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450140 | |
Record name | Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate | |
CAS RN |
106513-42-2 | |
Record name | Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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